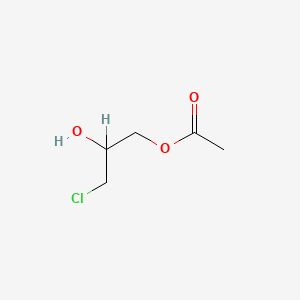

3-Chloro-2-hydroxypropyl acetate

Description

Historical Context and Evolution of Research on Chlorinated Propanols and their Esters

The scientific inquiry into chlorinated propanols and their derivatives, including 3-Chloro-2-hydroxypropyl acetate (B1210297), has a history rooted in food science and toxicology. The journey began with the identification of 3-monochloropropane-1,2-diol (3-MCPD) in acid-hydrolyzed vegetable proteins in 1978. nih.gov This discovery was a pivotal moment, sparking broader investigations into the presence and formation of similar compounds in processed foods. Shortly after, in 1980, the esterified forms of 3-MCPD, conjugated with fatty acids, were identified. nih.gov

A significant development in the research timeline occurred in 2006 when 3-MCPD esters were confirmed as process contaminants in refined vegetable oils. nih.gov This finding broadened the scope of concern beyond intentionally hydrolyzed proteins to include a wide range of thermally processed foods. The understanding of their formation mechanisms evolved, with research indicating that these esters are primarily formed during the deodorization step of vegetable oil refining at temperatures exceeding 200°C. nih.gov Key factors influencing their synthesis were identified as the presence of chlorine ions, acylglycerols, high temperatures, and processing time. nih.gov

Initially, much of the research focused on the free form of chloropropanols. However, studies later revealed that the esterified forms, such as 3-Chloro-2-hydroxypropyl acetate, could be present in much higher quantities in certain foodstuffs. nih.gov This led to a shift in research focus to include the analysis, formation, and toxicology of these esterified compounds. The understanding that 3-MCPD esters are hydrolyzed in the human gut to release free 3-MCPD further underscored the importance of studying these esters. nih.gov The historical trajectory of research on chlorinated propanols and their esters demonstrates a progressive understanding from initial detection to the elucidation of formation pathways and the recognition of the significant role of their esterified forms.

Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound and related compounds are significant primarily due to their role as process-induced contaminants in food. nih.govresearchgate.net Their presence in a wide array of processed foods, including refined oils, infant formula, and baked goods, has prompted extensive research into analytical methods for their detection and quantification. nih.govnih.gov The development of sophisticated analytical techniques is crucial for monitoring levels in the food supply and for understanding the mechanisms of their formation.

Beyond its role as a food contaminant, the chemical structure of this compound makes it a subject of interest in synthetic chemistry. The presence of a chlorine atom, a hydroxyl group, and an acetate group on a propane (B168953) backbone provides multiple reactive sites for chemical modifications. This makes it a potential building block or intermediate in the synthesis of more complex molecules. For instance, the related compound, 3-chloro-2-hydroxypropyl trimethylammonium chloride, is utilized as a cationic etherifying agent for modifying materials like starch. patsnap.comgoogle.com

The study of this compound also contributes to the broader understanding of reaction mechanisms in complex matrices like food. Research into its formation during thermal processing helps to elucidate the intricate chemical reactions that occur between lipids, water, and chlorine sources at high temperatures. agriculturejournals.cz This knowledge is not only vital for developing mitigation strategies in the food industry but also provides fundamental insights into organic reaction pathways under specific processing conditions.

Challenges and Opportunities in this compound Research

The research landscape for this compound and its related esters is characterized by both significant challenges and promising opportunities.

Challenges:

Analytical Complexity: The accurate quantification of individual 3-MCPD esters, including the acetate form, in complex food matrices remains a challenge. The diversity of fatty acid esters and their potential for interconversion during analysis requires sophisticated and often multi-step analytical methods. unito.it

Understanding Formation Mechanisms: While the general conditions for the formation of 3-MCPD esters are known (high temperature, presence of lipids and chlorine), the precise chemical pathways and the influence of various food components are still not fully understood. agriculturejournals.czresearchgate.net For example, the correlation between diacylglycerol and chloride precursors and the final ester formation can be poor in some cases. researchgate.net

Mitigation Strategies: Developing effective and commercially viable strategies to prevent the formation of these esters during food processing without compromising product quality is a major hurdle. researchgate.netscilit.com While some methods like washing crude oil and adjusting processing temperatures have shown promise, they may not be universally applicable or sufficient. researchgate.net

Toxicological Assessment: Distinguishing the toxicological effects of the various ester forms from that of free 3-MCPD is an ongoing area of research. While it is generally assumed that the esters are hydrolyzed to the free form, the efficiency of this process and any unique effects of the esters themselves require further investigation. nih.gov

Opportunities:

Advanced Analytical Techniques: There is an opportunity to develop faster, more sensitive, and more direct methods for the analysis of this compound and other esters. This could involve novel chromatographic techniques or the application of sensor-based technologies. researchgate.net

Kinetic and Mechanistic Studies: In-depth kinetic and mechanistic studies using model systems can provide a more fundamental understanding of the formation and degradation of these compounds. agriculturejournals.czresearchgate.net This knowledge can inform the development of more targeted and effective mitigation strategies.

Novel Mitigation Approaches: Research into novel mitigation strategies is a key area of opportunity. This could include the use of specific inhibitors, alternative refining techniques, or the enzymatic removal of precursors. researchgate.net

Synthetic Applications: The unique chemical structure of this compound presents opportunities for its use as a synthon in organic chemistry for the creation of new functional molecules.

Data Tables

Table 1: Key Milestones in Chlorinated Propanol and Ester Research

| Year | Milestone | Significance |

| 1978 | First identification of 3-MCPD in acid-hydrolyzed vegetable proteins. nih.gov | Initiated research into chloropropanols as food contaminants. |

| 1980 | Identification of fatty acid esters of 3-MCPD. nih.gov | Revealed the existence of bound forms of these contaminants. |

| 2006 | Confirmation of 3-MCPD esters in refined vegetable oils. nih.gov | Broadened the scope of concern to a wider range of processed foods. |

| 2007 | High levels of 3-MCPD esters found in infant formulas. nih.gov | Raised concerns for vulnerable populations and intensified research efforts. |

Table 2: Factors Influencing the Formation of 3-MCPD Esters

| Factor | Influence on Formation |

| Temperature | Formation increases with temperature, particularly above 200°C, but can decrease at very high temperatures (e.g., above 220°C) due to decomposition. nih.govresearchgate.net |

| Chlorine Source | Presence of chlorine ions is essential for the reaction to occur. nih.govagriculturejournals.cz |

| Acylglycerols | Act as precursors for the fatty acid portion of the esters. nih.gov |

| Water Content | The amount of bound 3-MCPD formed can be influenced by the water content in the reaction medium. agriculturejournals.cz |

| Acidity (pH) | Acidic conditions can promote the formation of 3-MCPD esters. researchgate.netresearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

(3-chloro-2-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIBUEQIBYRALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285790 | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24573-30-6 | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24573-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-chloro-, 1-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 2 Hydroxypropyl Acetate

Regioselective Synthesis via Ring Opening Reactions

The regioselective synthesis of 3-chloro-2-hydroxypropyl acetate (B1210297) is of significant industrial importance. The primary route involves the ring-opening of epichlorohydrin (B41342), where the nucleophile can attack one of two electrophilic carbon atoms of the epoxide ring. This can lead to the formation of two possible isomers: the desired "normal" product, 3-chloro-2-hydroxypropyl acetate, and the "abnormal" product. The selectivity of this reaction is highly dependent on the reaction conditions and the catalyst used. researchgate.net

Epichlorohydrin Acetolysis with Acetic Acid

The reaction of epichlorohydrin with acetic acid, known as acetolysis, is a key method for producing this compound. researchgate.netias.ac.in This process involves the opening of the epoxide ring of epichlorohydrin by the acetate nucleophile from acetic acid. The reaction is typically catalyzed by an acid to facilitate the ring opening. libretexts.orgbyjus.com

The general reaction is as follows:

Epichlorohydrin + Acetic Acid → this compound

This reaction can be influenced by various factors, including the type of catalyst, temperature, and the molar ratio of the reactants. researchgate.netresearchgate.net

Catalyst Systems for Regioselective Ring Opening

The choice of catalyst is crucial for achieving high regioselectivity towards the formation of this compound. Solid acid catalysts are often preferred as they are easily separable from the reaction mixture, reusable, and generally more environmentally friendly than homogeneous catalysts. researchgate.netresearchgate.net

Several solid acid catalysts have been studied for the regioselective ring opening of epichlorohydrin with acetic acid. These include:

Dodecatungstophosphoric Acid/K-10 Clay: This supported heteropolyacid catalyst has been shown to be active in the acetolysis of epichlorohydrin. researchgate.net Montmorillonite K-10 clay itself can also act as an efficient catalyst for related organic transformations. nih.gov

Cesium Modified Heteropolyacid/K-10 Clay: Among various screened catalysts, 20% (w/w) Cs2.5H0.5PW12O40 supported on K-10 clay (Cs-DTP/K-10) was found to be highly active and selective, achieving over 98% selectivity for this compound. researchgate.netias.ac.in The incorporation of the cesium salt was found to increase the acidity and alter the structural properties of the catalyst, leading to enhanced selectivity. researchgate.net

Sulfated Zirconia (SZ): Sulfated zirconia is a strong solid acid catalyst that has been effectively used in various organic reactions, including the ring-opening of epoxides. researchgate.netresearchgate.netnih.gov Its catalytic activity is attributed to the presence of strong Brønsted and Lewis acid sites generated by the sulfation process. nih.govmdpi.com Modification of zirconia with sulfate (B86663) groups enhances its acidity and makes it a promising catalyst for reactions like esterification and acylation. nih.govnih.gov

Tungstated Zirconia (WZ): Similar to sulfated zirconia, tungstated zirconia is another solid superacid that has been investigated for its catalytic properties in the acetolysis of epichlorohydrin. researchgate.net

| Catalyst System | Key Features | Selectivity for this compound |

|---|---|---|

| Dodecatungstophosphoric Acid/K-10 Clay | Supported heteropolyacid on a clay matrix. | Active, but less selective than modified versions. researchgate.net |

| Cesium Modified Heteropolyacid/K-10 Clay | Increased acidity and altered structural properties. | >98% researchgate.netias.ac.in |

| Sulfated Zirconia | Strong solid acid with Brønsted and Lewis acid sites. nih.gov | Efficient for epoxide ring-opening reactions. researchgate.net |

| Tungstated Zirconia | Solid superacid. | Studied for acetolysis of epichlorohydrin. researchgate.net |

Acid activation plays a fundamental role in the catalytic ring-opening of epoxides. libretexts.orgbyjus.com In an acid-catalyzed mechanism, the acidic catalyst protonates the oxygen atom of the epoxide ring. libretexts.orgyoutube.com This protonation makes the epoxide a much better leaving group, thereby activating the ring for nucleophilic attack. youtube.commasterorganicchemistry.com The attack by the nucleophile (in this case, the acetate ion from acetic acid) then proceeds, leading to the opening of the three-membered ring. libretexts.orgbyjus.com The increased reactivity of the protonated epoxide allows the reaction to occur under milder conditions than would otherwise be possible. youtube.com The strength and nature of the acid sites on the catalyst surface, whether Brønsted or Lewis acids, can significantly influence the reaction rate and selectivity. nih.govmdpi.com

Kinetic Studies and Reaction Mechanism Elucidation

Kinetic studies are essential for understanding the reaction mechanism and optimizing the process for the synthesis of this compound. Research has shown that the reaction between epichlorohydrin and acetic acid can be intrinsically kinetically controlled, meaning that mass transfer limitations are not significant under certain conditions. researchgate.net The reaction mechanism is often described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which involves the adsorption of reactants onto the catalyst surface. researchgate.net In some cases, the reaction exhibits first-order kinetics with respect to epichlorohydrin. researchgate.net

The optimization of reaction parameters is crucial for maximizing the conversion of reactants and the selectivity towards the desired product. Key parameters that are often optimized include temperature, the molar ratio of reactants, and the amount of catalyst used. researchgate.netresearchgate.net

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to the formation of byproducts. For the acetolysis of epichlorohydrin catalyzed by Cs-DTP/K-10, a temperature of 70 °C was found to be optimal. researchgate.net

Mole Ratio: The molar ratio of epichlorohydrin to acetic acid affects the reaction equilibrium and rate. An excess of one reactant can be used to drive the reaction towards completion. A mole ratio of 1:8 (epichlorohydrin to acetic acid) has been reported as effective. researchgate.net

Catalyst Weight: The amount of catalyst influences the number of available active sites for the reaction. Increasing the catalyst loading generally increases the reaction rate up to a certain point, after which the effect may plateau. researchgate.net

| Parameter | Effect on Reaction | Optimal Condition Example (Cs-DTP/K-10 catalyst) |

|---|---|---|

| Temperature | Increases reaction rate; can affect selectivity. | 70 °C researchgate.net |

| Mole Ratio (Epichlorohydrin:Acetic Acid) | Affects reaction equilibrium and rate. | 1:8 researchgate.net |

| Catalyst Weight | Influences the number of active sites and reaction rate. | Dependent on specific reaction scale and conditions. researchgate.net |

Development of Kinetic Models (e.g., Langmuir-Hinshelwood mechanism)

The synthesis of this compound via the acetolysis of epichlorohydrin is a process where understanding the reaction kinetics is crucial for optimization. Research has focused on developing kinetic models to describe the reaction behavior over various catalysts.

A study on the liquid-phase acetolysis of epichlorohydrin with acetic acid using bentonite (B74815) clay catalysts demonstrated that the reaction is highly selective towards the formation of 1-acetoxy-3-chloro-2-propanol (an isomer of this compound) nist.gov. The investigation revealed that the reaction kinetics followed a Langmuir-Hinshelwood mechanism, indicating that the reaction occurs on the surface of the catalyst between adsorbed reactant molecules nist.gov.

In a comprehensive study utilizing a cesium-modified heteropolyacid on a clay support (Cs2.5H0.5PW12O40/K-10), a detailed kinetic model was developed for the regioselective ring-opening of epichlorohydrin with acetic acid. wikipedia.org This model was validated against experimental data, confirming its accuracy in predicting reaction rates under various conditions. wikipedia.org The apparent energy of activation for this catalytic system was determined to be 18.84 kcal/mol. wikipedia.org The development of such models is instrumental for reactor design and process scale-up, allowing for precise control over the synthesis. wikipedia.orgrsc.org

Table 1: Catalyst Systems and Kinetic Findings for Epichlorohydrin Acetolysis

| Catalyst System | Kinetic Model/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Bentonite Clay | Langmuir-Hinshelwood | Reaction is first order with respect to epichlorohydrin. | nist.gov |

| 20% (w/w) Cs2.5H0.5PW12O40/K-10 | Power Law Model | Apparent activation energy was found to be 18.84 kcal/mol. | wikipedia.org |

| Sulphated Zirconia (SO4/ZrO2) | - | Studied for regioselective ring-opening activity. | wikipedia.org |

| Tungstated Zirconia (WO3/ZrO2) | - | Screened as a potential solid acid catalyst for the reaction. | wikipedia.org |

Alternative Synthetic Routes to this compound

While the ring-opening of epichlorohydrin is a dominant pathway, alternative methods, including the derivatization of related compounds and the application of green chemistry principles, are of significant interest.

Derivatization of 3-Chloro-2-hydroxypropanol

An alternative, though less commonly documented, pathway to this compound is the direct esterification of 3-chloro-1,2-propanediol (B139630) (also known as 3-chloropropane-1,2-diol). This route involves a standard acetylation reaction where the hydroxyl groups of the diol react with an acetylating agent.

Typically, this transformation can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270) or an acid catalyst. google.comgoogle.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acetylating agent, leading to the formation of the ester and a byproduct (acetic acid or hydrochloric acid, respectively). google.com While chemically straightforward, this method's prevalence is secondary to the epichlorohydrin route, which often offers higher regioselectivity and atom economy.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to chemical manufacturing to improve sustainability. Key considerations in the synthesis of this compound include maximizing atom economy and employing reusable catalysts.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. The primary synthesis of this compound from epichlorohydrin and acetic acid is an addition reaction:

C₃H₅ClO + C₂H₄O₂ → C₅H₉ClO₃

In this reaction, all atoms from both epichlorohydrin and acetic acid are incorporated into the single final product, this compound. Therefore, this reaction has a theoretical atom economy of 100%, which is a significant advantage from a green chemistry perspective as it minimizes the generation of waste byproducts.

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. nih.gov The synthesis of this compound has been shown to benefit from such systems.

The study by Yadav and Surve employed a solid acid catalyst, 20% (w/w) Cs2.5H0.5PW12O40 supported on K-10 clay, which was found to be highly active and selective (>98%) for the desired product. wikipedia.org A key advantage of such solid-supported heteropolyacid catalysts is their stability and potential for reuse. In a related esterification of propanoic acid with 1,2-propanediol, the same catalyst (Cs2.5H0.5PW12O40/K-10) was found to be stable and reusable, demonstrating the potential for applying this green principle. nih.gov The ability to recover and recycle the catalyst for multiple reaction cycles without a significant loss in performance is crucial for developing sustainable and economically viable industrial processes. nih.gov

Synthesis of Related 3-Chloro-2-hydroxypropyl Derivatives (for comparative studies)

The 3-chloro-2-hydroxypropyl moiety is a versatile building block for a variety of chemical derivatives. The synthesis of these related compounds often starts from the same precursors, like epichlorohydrin or glycerol, but utilizes different reagents to introduce varied functional groups. These comparative syntheses highlight the flexibility of the chemical backbone for different applications.

3-Chloro-2-hydroxypropyl-trimethylammonium chloride (CHPTMAC): This cationic agent is widely used for modifying natural polymers like starch and cellulose (B213188). nih.gov It is typically synthesized by the reaction of epichlorohydrin with trimethylamine (B31210) hydrochloride in a suitable solvent, such as water or chloroform, at controlled temperatures (0-50 °C) and pH (7.5-8.0). google.com

Sodium 3-chloro-2-hydroxypropanesulfonate: This compound, used in the preparation of surfactants, is synthesized through the condensation reaction of epichlorohydrin with sodium bisulfite in an aqueous solution. The reaction is typically carried out at elevated temperatures (e.g., 80°C) and may use a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to improve efficiency. google.com

3-Chloro-1,2-propanediol (3-MCPD): A key intermediate itself, 3-MCPD can be produced through two main routes. The traditional method is the hydrolysis of epichlorohydrin, often using an acid catalyst. A greener alternative involves the chlorination of glycerol, a renewable byproduct from biodiesel production, using agents like hydrogen chloride with acetic acid as a catalyst.

Table 2: Comparative Synthesis of 3-Chloro-2-hydroxypropyl Derivatives

| Derivative Name | Primary Starting Material | Key Reagent(s) | Typical Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Epichlorohydrin | Acetic Acid | Catalytic Ring-Opening | wikipedia.org |

| 3-Chloro-2-hydroxypropyl-trimethylammonium chloride (CHPTMAC) | Epichlorohydrin | Trimethylamine Hydrochloride | Ring-Opening/Quaternization | google.com |

| Sodium 3-chloro-2-hydroxypropanesulfonate | Epichlorohydrin | Sodium Bisulfite | Ring-Opening/Sulfonation | |

| 3-Chloro-1,2-propanediol (3-MCPD) | Glycerol | Hydrogen Chloride / Acetic Acid | Chlorination |

An in-depth analysis of the synthetic methodologies and reaction pathways for producing this compound and its derivatives reveals complex chemical processes. This article explores the quaternization reactions for ammonium (B1175870) salts and the synthesis of methacrylate (B99206) derivatives, providing a detailed overview of the underlying chemistry and influencing factors.

1 Quaternization Reactions for Ammonium Salts (e.g., (3-Chloro-2-hydroxypropyl)trimethylammonium chloride)

The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a key quaternary ammonium salt, is primarily achieved through two main synthetic routes: the reaction of epichlorohydrin with tertiary amines and the hypochlorination of allyl quaternary ammonium salts. google.com CHPTAC is a cationic surfactant with an active group and serves as an important intermediate in organic synthesis. google.com

1 Reaction of Epichlorohydrin with Tertiary Amines

A prevalent method for synthesizing CHPTAC involves the reaction of epichlorohydrin with a tertiary amine, such as trimethylamine. google.comgoogle.com This reaction can be carried out in an aqueous medium using trimethylamine hydrochloride and epichlorohydrin as raw materials. google.compatsnap.com The process is often catalyzed by a quaternary amine and conducted under controlled temperature and pH to achieve high yields and purity. google.com For instance, a process using epichlorohydrin, an aqueous solution of trimethylamine, and hydrochloric acid in water as a reaction medium at 5–40°C and a pH of 6.5–9.5 can result in a product yield of 97% and purity of 97%. google.com

The reaction can also be performed in two stages, starting at a low temperature and then proceeding at room temperature, which helps to minimize side reactions and improve product purity. patsnap.com The use of a composite solid base catalyst that can be recycled has also been explored to make the process more efficient and environmentally friendly. patsnap.com

The reaction between primary amines and epichlorohydrin can also lead to the formation of tertiary amines with 3-chloro-2-hydroxypropyl substituents. google.com These can further react to form branched polymeric quaternary ammonium compounds. google.com

2 Hypochlorination of Allyl Quaternary Ammonium Salts

An alternative synthesis route for 3-chloro-2-hydroxypropyl quaternary ammonium salts is the hypochlorination of the corresponding allyl quaternary ammonium salt. google.com This method involves treating an aqueous solution of an allyl quaternary ammonium salt, such as allyltrimethylammonium chloride, with chlorine at a controlled temperature. google.com This process has been shown to produce a high yield of the desired 3-chloro-2-hydroxypropyl derivative. google.com

For example, treating an aqueous solution containing 5-25% by weight of allyl trimethyl ammonium chloride with 1.05-2.00 moles of chlorine per mole of the ammonium salt at 0-40°C can achieve a 91% yield of 3-chloro-2-hydroxypropyl trimethyl quaternary ammonium chloride. google.com The reaction is typically carried out in a continuous reactor with a contact time of 1 to 10 minutes. google.com The resulting product mixture can be used directly for applications like the etherification of starch or cellulose. google.com

3 Factors Influencing Reaction Efficiency (e.g., CHPTAC and alkali concentrations, additives, pretreatments, time, temperature, solvents)

The efficiency of CHPTAC synthesis and its subsequent reactions (e.g., for cationization of starch or cellulose) is influenced by several parameters. These include the concentrations of CHPTAC and alkali (like sodium hydroxide), the presence of additives, pretreatments of reactants, reaction time, temperature, and the choice of solvents. researchgate.netresearchgate.net

In the synthesis of CHPTAC from epichlorohydrin and trimethylamine, controlling the reaction temperature is crucial. Temperatures below 5°C can slow the reaction down, while temperatures exceeding 40°C can lead to the formation of by-products, thereby reducing the yield. google.com The pH of the reaction mixture also plays a significant role, with an optimal range typically between 6.5 and 9.5. google.com

When CHPTAC is used for the cationization of materials like starch or cellulose, the reaction efficiency is a major cost factor due to a competing hydrolysis reaction. researchgate.net The concentration of the alkali catalyst, such as NaOH, significantly impacts the rates of both the main cationization reaction and the side reactions. capes.gov.br Lower reaction temperatures generally favor higher efficiency for the main reaction. capes.gov.br The efficiency of the cationization process is analyzed through chemical kinetics, with various reaction methods like pad-batch, pad-steam, and exhaust methods being investigated to optimize the fixation of CHPTAC. researchgate.net

Interactive Table: Factors Influencing CHPTAC Synthesis and Cationization Efficiency

| Factor | Influence on Reaction Efficiency | Research Findings |

| Temperature | In CHPTAC synthesis, optimal temperature is crucial to balance reaction rate and minimize by-product formation. google.com For cationization, lower temperatures can increase efficiency by favoring the main reaction over side reactions. capes.gov.br | Synthesis from epichlorohydrin and trimethylamine is optimal at 5-40°C. google.com |

| pH / Alkali Conc. | In synthesis, a pH of 6.5-9.5 is optimal. google.com In cationization, NaOH concentration affects the rates of main and side reactions. capes.gov.br | For synthesis, a pH of 7-8 is preferred. google.com For cationization, the amount of NaOH influences the degree of substitution. nih.gov |

| Reactant Conc. | The molar ratio of epichlorohydrin to trimethylammonium chloride affects the yield. researchgate.net The concentration of CHPTAC influences the degree of substitution in cationization. nih.gov | A molar ratio of 0.95 for epichlorohydrin to trimethylammonium chloride is suggested for optimal synthesis. researchgate.net |

| Reaction Time | Longer reaction times can lead to higher conversion but may also increase side reactions. google.compatsnap.com | Synthesis from epichlorohydrin can take from 1.5 to 5 hours depending on the specific process. google.compatsnap.com |

| Catalyst/Additives | Quaternary amine catalysts are used in CHPTAC synthesis to improve yield and purity. google.com | Various quaternary ammonium salts can be used as catalysts. google.com |

| Solvents | While aqueous media are common, reactions in non-aqueous solvents have also been investigated for cationization. researchgate.net | Water is a common reaction medium for CHPTAC synthesis. google.com |

2 Synthesis of Methacrylate Derivatives (e.g., 3-chloro-2-hydroxypropyl methacrylate)

The synthesis of 3-chloro-2-hydroxypropyl methacrylate (CHPMA) is an important process in polymer chemistry. A primary method for its preparation involves the reaction of epichlorohydrin with methacrylic acid. google.com This reaction can be optimized for high selectivity by controlling the stoichiometry of the reactants and using a catalyst. google.com

The structure of CHPMA, featuring both a hydroxyl group and a chlorine atom, allows for dual reactivity, making it suitable for post-polymerization modifications. It can undergo nucleophilic substitution at the chloroalkyl group and radical polymerization via the methacrylate group.

1 Nitroxide-Mediated Polymerization (NMP)

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that has been successfully applied to 3-chloro-2-hydroxypropyl methacrylate (CHPMA). rsc.orgrsc.org NMP allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. acs.org However, the homopolymerization of methacrylic monomers like CHPMA via NMP can be challenging and often suffers from a loss of control. rsc.org

To overcome this, copolymerization with styrenic comonomers is employed to control the polymerization process. rsc.orgrsc.org The use of NMP has enabled the preparation of block copolymers containing CHPMA, which serve as versatile platforms for further functionalization. rsc.org

2 Copolymerization Studies

Copolymerization is a key strategy in tailoring the properties of polymers derived from 3-chloro-2-hydroxypropyl methacrylate (CHPMA). Studies have investigated the copolymerization of CHPMA with various monomers, particularly styrenic comonomers, to achieve controlled polymerization via NMP. rsc.orgrsc.org

Kinetic investigations have been conducted to understand the impact of different styrenic comonomers, monomer concentrations, monomer-to-initiator ratios, and reaction temperatures on the control of the polymerization process. rsc.org For instance, styrene (B11656), 4-methoxymethylstyrene (MMS), and 9-(4-vinylbenzyl)-9H-carbazole (VBC) have been tested as controlling comonomers. rsc.org Research has shown that a minimum proportion of the styrenic comonomer is necessary to maintain a controlled polymerization. rsc.org These studies have led to the successful synthesis of well-defined block copolymers, such as polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)). rsc.org

Interactive Table: Copolymerization Studies of 3-chloro-2-hydroxypropyl methacrylate (CHPMA)

| Comonomer | Polymerization Method | Key Findings |

| Styrene | Nitroxide-Mediated Polymerization (NMP) | A minimum of 9 mol% styrene was found to be necessary to control the polymerization of a similar methacrylate monomer. rsc.org |

| 4-methoxymethylstyrene (MMS) | Nitroxide-Mediated Polymerization (NMP) | MMS was used as a controlling comonomer for the block extension of a polystyrene macroinitiator with CHPMA, leading to well-defined block copolymers. rsc.org |

| 9-(4-vinylbenzyl)-9H-carbazole (VBC) | Nitroxide-Mediated Polymerization (NMP) | VBC was investigated as a controlling comonomer, with studies evaluating the impact of its concentration on the control of CHPMA polymerization at 90°C. rsc.org |

Reactivity and Mechanistic Investigations of 3 Chloro 2 Hydroxypropyl Acetate

Nucleophilic Substitution Reactions

3-Chloro-2-hydroxypropyl acetate (B1210297) possesses two primary sites susceptible to nucleophilic attack: the carbon atom bonded to the chlorine atom and the carbonyl carbon of the acetate ester group. The reactivity at each of these sites is governed by distinct mechanistic pathways.

Reactions at the Chlorinated Carbon

The carbon atom attached to the chlorine is a primary electrophilic center, making it susceptible to nucleophilic substitution reactions. A key feature of 3-Chloro-2-hydroxypropyl acetate is the presence of a neighboring hydroxyl group. This hydroxyl group can act as an internal nucleophile, leading to a rapid intramolecular SN2 reaction. This process, known as neighboring group participation, results in the displacement of the chloride ion and the formation of a cyclic epoxide intermediate, glycidyl (B131873) acetate. This intramolecular cyclization is a well-documented reaction for chlorohydrins and is often the dominant reaction pathway at the chlorinated carbon, especially under neutral or basic conditions.

The general mechanism for this intramolecular nucleophilic substitution is as follows:

Deprotonation of the hydroxyl group to form an alkoxide ion. This step is significantly accelerated in the presence of a base.

The resulting alkoxide ion acts as a potent internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom in a backside attack.

The chloride ion is expelled as the leaving group, and a three-membered epoxide ring is formed.

This intramolecular pathway is significantly faster than intermolecular nucleophilic substitution by external nucleophiles due to the high effective concentration of the internal nucleophile.

Reactions at the Acetate Ester Group

The carbonyl carbon of the acetate ester group is also an electrophilic center and can undergo nucleophilic acyl substitution. A common example of this is the hydrolysis of the ester, which can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the 3-chloro-2-hydroxypropoxide leaving group and the formation of acetic acid, which is then deprotonated by the base to form an acetate salt.

In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the 3-chloro-2-hydroxypropanol is eliminated, and the carboxylic acid is regenerated.

Role of the Hydroxyl Group in Reactivity and Hydrogen Bonding

The hydroxyl group in this compound plays a pivotal role in its reactivity. As discussed previously, its most significant contribution is its function as an internal nucleophile in the formation of the epoxide ring. This neighboring group participation dramatically accelerates the rate of chloride displacement compared to a similar compound lacking the hydroxyl group.

Furthermore, the hydroxyl group is capable of forming both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can occur between the hydroxyl group and the oxygen atoms of the acetate group or the chlorine atom. These interactions can influence the conformational preferences of the molecule and, in turn, its reactivity. Intermolecular hydrogen bonding with solvent molecules, such as water, can affect the solubility and stability of the compound. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor is a key factor in its interactions with its environment. The strength of these hydrogen bonds can influence the electron density around the reactive centers of the molecule, thereby modulating its reactivity. nih.gov

Hydrolysis Pathways and Stability Studies

The degradation of this compound in aqueous solution is a complex process involving multiple competing and sequential reactions. The primary hydrolysis pathways are the intramolecular cyclization to form glycidyl acetate and the hydrolysis of the acetate ester group. The relative rates of these pathways are highly dependent on the reaction conditions, particularly pH and temperature.

Intramolecular Cyclization: this compound is converted to glycidyl acetate and a chloride ion.

Ester Hydrolysis of the Starting Material: this compound is hydrolyzed to 3-chloro-1,2-propanediol (B139630) and acetic acid.

Hydrolysis of the Epoxide Intermediate: Glycidyl acetate can undergo hydrolysis of its ester group to form glycidol (B123203) and acetic acid, or the epoxide ring can be opened by nucleophilic attack of water to form a diol.

pH and Temperature Dependence of Hydrolysis

The rates of the different hydrolysis pathways of this compound are strongly influenced by pH and temperature.

Hypothetical pH-Rate Profile for the Degradation of this compound at a Constant Temperature

| pH Range | Dominant Hydrolysis Pathway | Expected Rate Dependence |

| < 3 | Acid-catalyzed ester hydrolysis | Rate increases with decreasing pH |

| 3 - 6 | Slow ester hydrolysis and slow intramolecular cyclization | Relatively stable, slow degradation |

| 6 - 8 | Intramolecular cyclization and neutral ester hydrolysis | Rate begins to increase with pH |

| > 8 | Base-catalyzed intramolecular cyclization and ester hydrolysis | Rate increases significantly with increasing pH |

Temperature Dependence: As with most chemical reactions, the rates of all hydrolysis pathways increase with temperature. The specific dependence of the rate constant on temperature can be described by the Arrhenius equation.

Kinetic Studies of Degradation (e.g., Arrhenius plots, HPLC monitoring)

Detailed kinetic studies are essential for quantifying the stability of this compound and for understanding the underlying reaction mechanisms. High-performance liquid chromatography (HPLC) is a powerful analytical technique that can be used to monitor the degradation of the parent compound and the formation of its various products over time. By conducting these experiments at different pH values and temperatures, the rate constants for each degradation pathway can be determined.

Hypothetical Kinetic Data for the Degradation of this compound at pH 7.4 as Monitored by HPLC

| Time (hours) | Concentration of this compound (mM) | Concentration of Glycidyl Acetate (mM) | Concentration of 3-chloro-1,2-propanediol (mM) |

| 0 | 10.00 | 0.00 | 0.00 |

| 1 | 8.50 | 1.20 | 0.30 |

| 2 | 7.23 | 2.15 | 0.62 |

| 4 | 5.22 | 3.80 | 0.98 |

| 8 | 2.73 | 5.95 | 1.32 |

| 12 | 1.42 | 7.10 | 1.48 |

| 24 | 0.20 | 8.15 | 1.65 |

Polymerization and Cross-linking Mechanisms Involving this compound and its Analogs

The reactivity of this compound and its analogs, particularly its methacrylate (B99206) derivative (3-chloro-2-hydroxypropyl methacrylate or CHPMA), is characterized by its dual functionality. The molecule contains a reactive chloroalkyl group and a hydroxyl group, which allow for a variety of post-polymerization modifications and cross-linking reactions. The methacrylate analog additionally possesses a polymerizable double bond, enabling its incorporation into polymer chains through methods like free radical polymerization. This combination of a polymerizable unit and reactive side groups makes these compounds versatile building blocks for complex macromolecular architectures.

Research has extensively utilized nitroxide-mediated polymerization (NMP) to control the polymerization of CHPMA, often in copolymerization with other monomers like styrene (B11656). rsc.org This controlled polymerization technique allows for the synthesis of well-defined block copolymers with reactive pendant groups derived from the CHPMA units. rsc.org The presence of the chlorine atom and hydroxyl group on the propyl chain provides sites for subsequent chemical transformations, forming the basis for its use in creating functional and cross-linked polymeric materials.

The chemical structure of this compound and its derivatives is highly conducive to the formation of cross-linked polymer networks, a critical characteristic for applications in adhesives, coatings, and thermosetting resins. researchgate.net The cross-linking process can occur through reactions involving both the hydroxyl group and the chlorine atom.

In many systems, the hydroxyl group can participate in condensation reactions or react with other functional groups present in a polymer matrix, such as isocyanates or epoxides, to form urethane (B1682113) or ether linkages, respectively. These reactions contribute to the development of a three-dimensional network, enhancing the mechanical strength, thermal stability, and chemical resistance of the final material.

The chlorine atom provides another pathway for cross-linking. It can react with nucleophilic species, such as amines or thiols, which may be present on adjacent polymer chains or added as specific cross-linking agents. This nucleophilic substitution reaction forms covalent bonds that interconnect the polymer chains. For instance, in epoxy resin systems, this compound can act as a reactive component where the hydroxyl group reacts with the epoxy ring and the chloro group can react with amine curing agents.

The use of analogous compounds as reactive diluents in adhesive and coating formulations is a practical application of this principle. In this role, the monomer not only reduces the viscosity of the formulation for easier application but also becomes integrated into the polymer network during the curing process. This covalent bonding prevents the diluent from leaching out over time, leading to more durable and stable materials for use on substrates like metal, wood, and paper. researchgate.net

Table 1: Polymerization Systems and Conditions for CHPMA

| Polymerization Type | Comonomers | Initiator/Catalyst | Temperature (°C) | Key Findings | Reference |

| Nitroxide-Mediated Polymerization (NMP) | Styrene, 4-methoxymethylstyrene (MMS) | BlocBuilder MA® | 90 | Controlled synthesis of block copolymers with reactive chlorine side chains. | rsc.org |

| Free Radical Polymerization | Ethylene (B1197577) dimethacrylate (EDMA) | Not specified | Not specified | Formation of porous microspheres with reactive chlorine functionality. | researchgate.net |

| NMP Copolymerization | 9-(4-vinylbenzyl)-9H-carbazole (VBC) | BlocBuilder MA® | 90 | Kinetic studies on copolymerization to create functional materials. | rsc.org |

The presence of the chlorine atom on the propyl side chain of polymers incorporating this compound or its analogs is a key feature for extensive functionalization. rsc.org The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional moieties onto the polymer backbone. researchgate.net This post-polymerization modification is a powerful strategy for tailoring the properties of materials for specific applications.

The general mechanism involves the reaction of the polymer, containing the pendant 3-chloro-2-hydroxypropyl groups, with a suitable nucleophile (Nu⁻). The nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new covalent bond.

Reaction Scheme: Polymer-CH₂-CH(OH)-CH₂-Cl + Nu⁻ → Polymer-CH₂-CH(OH)-CH₂-Nu + Cl⁻

This method has been successfully employed to create a variety of functional polymers. For example, research has demonstrated the synthesis of polystyrene-block-poly(CHPMA) copolymers, which were subsequently functionalized by reacting the chlorine moieties with nucleophiles like 1-mesityl-1H-imidazole. rsc.org This specific substitution introduces imidazolium (B1220033) ionic liquid functionalities to the polymer chain, significantly altering its solubility and self-assembly behavior in solution. rsc.org

Similarly, other nucleophiles such as amines, azides, thiols, and carboxylates can be used to introduce different chemical properties. researchgate.netresearchgate.net For instance, reaction with amines can introduce basic groups or sites for further coupling reactions. Substitution with azide (B81097) groups yields "clickable" polymers that can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, offering a highly efficient and specific route to complex polymer conjugates. ncsu.edu This versatility allows for the creation of materials with tailored hydrophilicity, charge, and specific binding capabilities. researchgate.net

Table 2: Examples of Nucleophilic Substitution on CHPMA-containing Polymers

| Nucleophile | Functional Group Introduced | Resulting Polymer Type | Application Area | Reference |

| 1-Mesityl-1H-imidazole | Imidazolium salt | Functional block copolymer | Self-assembling nanomaterials | rsc.org |

| Polyethylenimine (PEI) | Amine groups | Functionalized microspheres | Chromatography, Separation | researchgate.net |

| Amines, Thiols | Various derivatives | Modified polymers | General functional materials | |

| Sodium salts of pyrazoles, imidazoles | Heterocyclic groups | Modified PVC (analogous reaction) | Specialty polymers | researchgate.net |

Advanced Applications and Functionalization of 3 Chloro 2 Hydroxypropyl Acetate and Its Derivatives in Materials Science and Engineering

Intermediate in Synthesis of Advanced Materials

Epoxy Resins and Reactive Polymers

3-Chloro-2-hydroxypropyl acetate (B1210297) serves as a crucial intermediate in the synthesis of specialized epoxy resins and reactive polymers. Its chemical structure, featuring a reactive chlorine atom, a hydroxyl group, and an acetate group, allows for a variety of chemical modifications. These modifications are instrumental in tailoring the properties of the final polymer, such as adhesion, flexibility, and chemical resistance.

The synthesis of these polymers often involves the reaction of the hydroxyl group of 3-chloro-2-hydroxypropyl acetate with other monomers or oligomers. The chlorine atom can also be a site for further reactions, enabling the introduction of different functional groups into the polymer backbone. This versatility makes it a valuable building block in the development of high-performance materials for coatings, adhesives, and composites.

Cationic Derivatives of Polyhydroxy Compounds (e.g., starch, cellulose)

This compound is a precursor in the synthesis of cationizing agents, such as 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). ncsu.eduresearchgate.netnih.govbohrium.comgoogle.comktu.eduresearchgate.netgoogle.com This reagent is widely used to introduce cationic charges onto polyhydroxy compounds like starch and cellulose (B213188). ncsu.eduresearchgate.netnih.govbohrium.comgoogle.comktu.eduresearchgate.netgoogle.commdpi.com The process, known as cationization, involves an etherification reaction where the hydroxyl groups of the polyhydroxy compound react with the cationizing agent, typically in an alkaline medium. researchgate.netmdpi.com This modification imparts a positive charge to the otherwise neutral or anionic polymers, significantly altering their properties and expanding their applications. researchgate.net

The synthesis of cationic starches using CHPTAC has been extensively studied. researchgate.netnih.govbohrium.com Researchers have investigated the influence of various reaction parameters, such as the concentration of reactants and the presence of additives like calcium oxide, on the degree of substitution (DS) and reaction efficiency. nih.govbohrium.com It has been found that the addition of CaO can lead to a higher DS, resulting in cationic starches with enhanced properties. nih.govbohrium.com

Similarly, cellulose can be cationized using CHPTAC to produce cationic cellulose with various degrees of substitution. ncsu.edumdpi.commdpi.comgoogle.com This modification enhances the interaction of cellulose with anionic substances, a property that is leveraged in numerous industrial applications. mdpi.commdpi.com

Applications in Paper Manufacturing (e.g., retention agents, strength enhancers)

Cationic starch, synthesized using derivatives of this compound, is a key additive in the papermaking industry. researchgate.nethoorasarzamin.com Its primary role is at the wet-end of the process, where it acts as a retention agent and a dry strength enhancer. researchgate.nethoorasarzamin.com The positive charges on the cationic starch molecules allow them to adsorb onto the negatively charged surfaces of cellulose fibers and fillers. researchgate.nethoorasarzamin.com This electrostatic interaction leads to several benefits:

Improved Retention: Cationic starch helps to retain fine particles, fillers, and fibers within the paper sheet, reducing their loss into the process water. hoorasarzamin.comangelstarch.comnguyenstarch.com This not only improves the yield of the papermaking process but also reduces the pollution load of the wastewater. hoorasarzamin.com

Enhanced Strength: By forming electrostatic bridges between the cellulose fibers, cationic starch increases the number and strength of the bonds within the paper structure. hoorasarzamin.com This results in improved mechanical properties such as tensile strength, burst resistance, and surface strength. hoorasarzamin.comeucalyptus.com.br

Improved Drainage: The flocculation effect of cationic starch can lead to faster dewatering of the pulp on the paper machine, which can increase production speed. researchgate.netangelstarch.com

Applications in Textile Processing (e.g., dyeing and finishing improvement)

In the textile industry, cationic derivatives of cellulose, produced using reagents derived from this compound, play a significant role in improving dyeing and finishing processes. celluloseether.comresearchgate.netresearchgate.netpatsnap.com The introduction of cationic sites onto the cellulose fibers enhances their affinity for anionic dyes. mdpi.comresearchgate.net

This increased affinity offers several advantages:

Salt-Free Dyeing: Conventional reactive dyeing of cotton requires large amounts of salt to promote dye exhaustion. Cationization of the cotton fibers allows for dyeing to be carried out with significantly less or even no salt, reducing the environmental impact of the process. mdpi.comresearchgate.net

Improved Dye Uptake and Fixation: The electrostatic attraction between the cationic fiber and the anionic dye leads to higher dye exhaustion and fixation rates. mdpi.commdpi.com This results in more intense colors and better utilization of the dye. mdpi.com

Enhanced Fastness Properties: The strong ionic bonds formed between the dye and the fiber can lead to improved wash and rub fastness of the dyed fabric. researchgate.net

Cationic cellulose ethers also find applications as sizing agents, leveling agents, and thickeners in textile printing and dyeing. celluloseether.com As leveling agents, they promote the uniform absorption of dye, helping to prevent color differences. celluloseether.com In printing pastes, they act as thickeners, contributing to a high coloring rate and leaving minimal residue. celluloseether.com

Cellulose Cationization for Enhanced Pulp Strength

The cationization of pulp fibers is a chemical modification technique that has been shown to significantly enhance the strength properties of paper. ncsu.edu This process involves grafting cationic groups, often derived from reagents like 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), onto the cellulose and hemicellulose components of the pulp fibers. ncsu.eduresearchgate.net

The introduction of these positive charges leads to increased interfiber bonding, which is a primary determinant of paper strength. ncsu.edu Research has demonstrated that cationization can lead to substantial improvements in several key strength indices:

Tensile Index: A measure of the force required to break a strip of paper. Studies have reported increases of up to 35.3% in the tensile index of cationized pulp. ncsu.edu

Tear Index: Represents the resistance of paper to tearing. Increases of up to 29.2% have been observed after cationization. ncsu.edu

Burst Index: Indicates the pressure required to rupture a sheet of paper. Cationization has been shown to increase the burst index by as much as 16.7%. ncsu.edu

Internal Bond Strength: This property, which reflects the cohesion of fibers within the paper sheet, can see dramatic improvements. printwiki.org One study reported a remarkable 144.4% increase in internal bond strength after pulp cationization. ncsu.edu

The degree of strength improvement is dependent on the reaction conditions and the degree of substitution achieved during the cationization process. ncsu.edu

Characterization of Modified Pulp Fibers (e.g., elemental analysis, charge density, FTIR, TGA, internal bond strength, zero span tensile analysis)

A comprehensive understanding of the effects of cationization on pulp fibers requires a range of analytical techniques to characterize the modified material. ncsu.edu

Elemental Analysis and Charge Density: Elemental analysis can confirm the successful grafting of nitrogen-containing cationic groups onto the pulp fibers. ncsu.edu Charge density measurements quantify the amount of positive charge introduced onto the fiber surface, which is crucial for understanding the interactions with other components in the papermaking process. ncsu.edumdpi.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying the chemical changes that occur during cationization. ncsu.edumdpi.comresearchgate.netresearchgate.netdiva-portal.orgcoresta.org The appearance of new peaks in the FTIR spectrum can confirm the presence of the cationic groups and the formation of ether linkages between the cationizing agent and the cellulose backbone. researchgate.net For instance, peaks around 1480 cm⁻¹ are attributed to the vibrations of methyl groups in the quaternary ammonium (B1175870) moieties, while new ether linkages may be represented by peaks in the region of 1056 cm⁻¹ and 1100 cm⁻¹. researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the modified pulp fibers. ncsu.edunih.govresearchgate.netresearchgate.netmdpi.commdpi.com The thermal degradation profile of cationized cellulose may differ from that of unmodified cellulose. ncsu.edu Typically, cellulose decomposes in a single step, while the introduction of cationic groups can sometimes lead to a slight reduction in the initial decomposition temperature. nih.govresearchgate.net

Internal Bond Strength: As mentioned previously, this is a critical parameter for assessing the improvement in fiber-to-fiber bonding. printwiki.orgresearchgate.net It is a direct measure of the cohesion within the paper sheet and is significantly influenced by cationization. ncsu.eduresearchgate.netacs.org

Zero Span Tensile Analysis: The zero-span tensile test is used to estimate the intrinsic strength of the individual fibers. chalmers.seresearchgate.netipstesting.comzwickroell.comsemanticscholar.org While cationization primarily enhances interfiber bonding, it is important to assess its impact on the strength of the fibers themselves. ncsu.edu Some studies have shown that this modification has an insignificant influence on the zero-span tensile index, suggesting that the primary strength improvement comes from enhanced bonding rather than an increase in individual fiber strength. ncsu.edu

The table below summarizes the characterization of modified pulp fibers:

| Characterization Technique | Information Provided | Key Findings from Research |

| Elemental Analysis | Confirms the presence of nitrogen from the cationic groups. ncsu.edu | Successful grafting of cationic moieties onto the pulp fibers. ncsu.edu |

| Charge Density | Quantifies the positive charge on the fiber surface. ncsu.edu | Increased charge density with increasing degree of cationization. ncsu.edu |

| FTIR | Identifies chemical functional groups and new bonds formed. ncsu.edumdpi.comresearchgate.netresearchgate.net | Appearance of new peaks confirming the presence of quaternary ammonium groups and ether linkages. researchgate.net |

| TGA | Evaluates the thermal stability of the modified fibers. ncsu.edunih.govresearchgate.netresearchgate.netmdpi.commdpi.com | Cationization can slightly alter the thermal degradation profile of cellulose. ncsu.edunih.govresearchgate.net |

| Internal Bond Strength | Measures the cohesive strength between fibers in the paper sheet. printwiki.orgresearchgate.net | Significant increases in internal bond strength after cationization, indicating improved interfiber bonding. ncsu.eduresearchgate.net |

| Zero Span Tensile Analysis | Estimates the intrinsic strength of individual fibers. chalmers.seresearchgate.netipstesting.comzwickroell.comsemanticscholar.org | Often shows insignificant changes, suggesting the primary strength gain is from enhanced bonding. ncsu.edu |

Optimization of Modification Parameters (e.g., cationic agent dosage, NaOH dosage, pulp concentration)

The synthesis of modified chitosan (B1678972), including derivatives originating from precursors like this compound, is a multifaceted process where the optimization of reaction parameters is critical to achieving the desired degree of substitution and, consequently, the functional properties of the final product. Key parameters that are frequently optimized include the dosage of the cationic agent, the concentration of sodium hydroxide (B78521) (NaOH), and the concentration of the pulp or chitosan slurry.

The dosage of the cationic etherifying agent, such as 3-chloro-2-hydroxypropyltrimethyl ammonium chloride (CTA), which is structurally related to this compound, plays a direct role in the modification process. A higher concentration of the cationic agent generally leads to a higher degree of substitution, up to a certain point where the reaction efficiency may plateau. For instance, in the synthesis of glycyrrhetinic acid-modified chitosan nanoparticles, the weight ratio of chitosan to the cross-linking agent tripolyphosphate (TPP) and the drug-to-chitosan weight ratio were identified as critical parameters influencing the characteristics of the final nanoparticles. nih.govresearchgate.net Specifically, an optimized ratio of 5:1 for chitosan to TPP was determined. nih.govresearchgate.net

Sodium hydroxide (NaOH) dosage is another crucial factor, as it acts as a catalyst and swelling agent for the chitosan, making the amine and hydroxyl groups more accessible for reaction. The concentration of NaOH can significantly influence the degree of deacetylation and etherification. Studies on chitosan synthesis have shown that varying the NaOH concentration, for example between 20 wt.% and 60 wt.%, has a significant impact on the degree of deacetylation, which in turn affects the subsequent modification steps. mdpi.comgoogle.comdovepress.com For example, in the synthesis of hydroxypropyltrimethyl ammonium chloride chitosan (HACC), a 40% (w/v) NaOH aqueous solution is often used to activate the chitosan before the addition of the etherifying agent. mdpi.commdpi.com

Chitosan Derivatives for Various Applications

Chitosan, a versatile biopolymer, can be chemically modified to create a wide array of derivatives with tailored properties for various applications. The presence of reactive amino and hydroxyl groups in its structure allows for modifications that can enhance its solubility and functionality. nih.govmdpi.com

A notable class of chitosan derivatives are the hydroxypropyltrimethyl ammonium chitosan halogenated acetates. Their synthesis is typically a two-step process. mdpi.comnih.govnih.gov

First, Hydroxypropyltrimethyl Ammonium Chloride Chitosan (HACC) is synthesized. This involves reacting chitosan with a cationic agent, 3-chloro-2-hydroxypropyltrimethyl ammonium chloride, in the presence of a strong base like sodium hydroxide and a solvent such as isopropanol. mdpi.commdpi.com The mixture is typically heated to facilitate the reaction. mdpi.commdpi.comnih.gov

The second step involves the ion exchange of the chloride ions in HACC with halogenated acetate ions. This is achieved by dissolving the HACC in a solution containing a sodium salt of a haloacetic acid. This process yields the final product, hydroxypropyltrimethyl ammonium chitosan halogenated acetate. The structure and degree of substitution of these derivatives are often characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govnih.gov

Chitosan and its derivatives have gained significant attention in the cosmetic industry for their properties as natural humectants. nih.govnih.govsunyempire.eduprimex.is Humectants are substances that attract and retain moisture from the atmosphere. The cationic nature of chitosan allows it to form a film on the skin, which helps to reduce water loss and maintain skin hydration. nih.govprimex.is

The modification of chitosan, such as through the introduction of quaternary ammonium groups to produce derivatives like HACC, can enhance its humectant properties. google.com These derivatives often exhibit improved water solubility and moisture-retention capabilities compared to unmodified chitosan. nih.gov The effectiveness of chitosan-based humectants is influenced by factors such as their molecular weight and the degree of cationic charge. nih.gov These properties make them valuable ingredients in various skincare and personal care products, including moisturizing creams and lotions. nih.govprimex.isgoogle.com

| Chitosan Derivative Application | Key Property | Relevant Research Finding |

| Humectant in Cosmetics | Moisture retention | The cationic nature of chitosan allows it to bind to the negatively charged skin surface, forming a film that reduces water loss. nih.govprimex.is |

| Enhanced Humectant | Improved water solubility | Modification of chitosan, such as producing HACC, can improve its moisture-retention capabilities. nih.govgoogle.com |

Development of Adsorbents and Separations Media

Derivatives of this compound play a role in the development of advanced materials for adsorption and separation processes. These materials are engineered for applications ranging from purification to chiral separations.

Cellulose aerogels are highly porous, low-density materials with a large surface area, making them excellent candidates for use as adsorbents. nih.govresearchgate.net These aerogels can be produced from various cellulose sources, including waste materials like bagasse from the sugar industry. rsc.org The general process for creating cellulose aerogels involves dissolving the cellulose, forming a gel, and then drying it in a way that preserves the porous structure, often through freeze-drying or supercritical drying. nih.govcetjournal.it

The surface of cellulose aerogels can be chemically modified to enhance their adsorption capacity for specific targets, such as colorants in industrial effluents. rsc.orgfrontiersin.orgnih.gov For instance, the introduction of charged functional groups can increase the electrostatic attraction between the aerogel and charged dye molecules. frontiersin.orgnih.gov While the direct application of aerogels derived from this compound for sugar refining decolorization is an area of ongoing research, the principle of using modified cellulose aerogels for the removal of colored impurities is well-established. cetjournal.it Bagasse-derived carboxymethyl cellulose aerogels have shown high efficiency in removing cationic dyes from aqueous solutions. rsc.org This suggests a strong potential for developing tailored cellulose-based aerogels for the decolorization of sugar solutions.

| Cellulose Aerogel Property | Description | Relevance to Decolorization |

| High Porosity | A large volume of pores within the material. nih.govresearchgate.net | Allows for a high volume of liquid to be processed. |

| Large Surface Area | The total area of the material's surface at the microscopic level. nih.govresearchgate.net | Provides numerous sites for the adsorption of colorant molecules. |

| Modifiable Surface Chemistry | The surface of the cellulose can be chemically altered. rsc.orgfrontiersin.orgnih.gov | Enables the tuning of the aerogel's affinity for specific colorants found in sugar solutions. |

In the field of analytical chemistry, the separation of enantiomers (chiral isomers) is of great importance, particularly in the pharmaceutical industry. registech.com Chiral stationary phases (CSPs) are materials used in chromatography columns that can differentiate between enantiomers. Polysaccharide derivatives, especially those of cellulose and amylose (B160209), are widely used as CSPs. mdpi.comtandfonline.comnih.gov

Derivatives of cellulose, such as cellulose tris(phenylcarbamate)s with various substituents on the phenyl ring, have proven to be effective CSPs for high-performance liquid chromatography (HPLC). mdpi.comtandfonline.com For example, cellulose tris(3-chloro-4-methylphenylcarbamate) and amylose tris(3-chloro-5-methylphenylcarbamate) have been used for the successful chiral separation of various pharmaceutical compounds. nih.govmdpi.com The synthesis of these CSPs involves reacting the polysaccharide with a substituted isocyanate. nih.gov The resulting carbamate (B1207046) derivatives are then coated onto a silica (B1680970) gel support to create the final CSP. nih.gov The chiral recognition ability of these CSPs is attributed to the formation of transient diastereomeric complexes with the enantiomers, which have different interaction energies, leading to their separation. The introduction of chloro- and methyl- substituents on the phenylcarbamate moieties can enhance the enantiomer resolving power of the CSP. scilit.com

| Chiral Stationary Phase | Application | Key Feature |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiral separation of eslicarbazepine (B1671253) acetate and its metabolites. nih.gov | Provides enantioselectivity for specific drug compounds. |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Simultaneous determination of sertraline (B1200038) enantiomeric impurity and other organic impurities. nih.gov | Enables the separation of multiple chiral and achiral compounds in a single run. |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of various racemic drugs and pesticides. mdpi.comnih.govnih.gov | Demonstrates broad applicability in chiral separations. |

Hybrid Nanoparticles for Solid Phase Extraction

The functionalization of natural polymers with derivatives of this compound is a key strategy in creating advanced hybrid nanoparticles. A prominent example is the use of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a quaternary ammonium salt derived from this compound. This cationic reagent is employed in the cationization of natural polymers like starch. bohrium.comresearchgate.net

The process involves reacting starch with CHPTAC in an alkaline environment to introduce positively charged quaternary ammonium groups onto the starch backbone, forming cationic starch (CS). researchgate.netnih.gov This modification transforms the native starch into a polyelectrolyte with enhanced properties. Researchers have found that the addition of catalysts like calcium oxide (CaO) during this semi-dry cationization process can significantly increase the reaction efficiency and the degree of substitution (DS), achieving a DS of up to 0.84. bohrium.comnih.gov

The resulting cationic starch granules exhibit properties that are highly dependent on the degree of substitution. These properties include:

Enhanced Solubility: Higher DS leads to increased solubility, including cold water solubility. bohrium.comnih.gov

Modified Morphology: The modification process affects the granular structure of the starch. The use of CaO results in a more even distribution of cationic groups throughout the granule volume. bohrium.comnih.gov

Reduced Crystallinity: Cationic modification leads to a decrease in the crystallinity of the starch granules. bohrium.com

These modified starch nanoparticles, or cationic starches, with their preserved microgranular structure and tailored surface chemistry, represent a class of hybrid materials. researchgate.net Their positive charge and tunable properties make them suitable candidates for applications in solid phase extraction, where they can act as adsorbents for anionic species.

Formulation as Emulsifying and Surfactant Agents

Derivatives of this compound are utilized to synthesize potent emulsifying and surfactant agents, leveraging the introduction of both hydrophilic and lipophilic groups to create amphiphilic molecules. researchgate.netriverlandtrading.com These surfactants are instrumental in reducing surface and interfacial tension, enabling the formation and stabilization of emulsions.

One pathway involves the synthesis of cationic surfactants. For instance, 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride is a cationic surfactant prepared through the quaternization reaction of dehydroabietylamine. researchgate.net Another related compound, sodium 3-chloro-2-hydroxypropane sulfonate, is an anionic surfactant used in various industrial applications, including as an emulsifier to stabilize oil-in-water emulsions. riverlandtrading.com

The cationic nature imparted by derivatives like (3-Chloro-2-hydroxypropyl)trimethylammonium chloride is fundamental to their function in stabilizing emulsions and modifying surfaces. google.comsigmaaldrich.com When these cationic groups are introduced into a polymer like starch, the resulting cationic polymer can act as an effective emulsifier and stabilizer. bohrium.com The positive charges on the polymer backbone create electrostatic repulsion between dispersed droplets or particles, preventing coalescence and aggregation.

This principle is crucial in numerous applications, such as in paper manufacturing, where cationic starches are used to improve the retention and distribution of fillers and pigments. google.com The cationic charge ensures strong adhesion to negatively charged cellulose fibers and fillers. In emulsions, the cationic polymer adsorbs at the oil-water interface, forming a protective charged layer that stabilizes the emulsion through electrostatic repulsion. The synthesis of high-purity intermediates like CHPTAC is vital, as impurities can lead to undesirable cross-linking, which can negatively affect performance by causing gelling. google.com

The critical micelle concentration (CMC) is a key parameter that defines the efficiency of a surfactant. It is the concentration at which surfactant monomers in a solution begin to aggregate to form micelles. A lower CMC value indicates that less surfactant is needed to saturate interfaces and form micelles, signifying greater efficiency.

For derivatives of this compound, CMC values are determined by their molecular structure. For example, studies on 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride, a cationic surfactant derived from dehydroabietic acid, have been conducted to determine its surface activity. researchgate.net The CMC of this compound in an aqueous solution was found to be significantly low, indicating high efficiency. researchgate.net

| Derivative Compound | Temperature (°C) | Critical Micelle Concentration (mol/L) |

| 3-Chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride | 25 | 1.60 x 10⁻⁵ |

Data sourced from a study on the preparation and surface activities of 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride. researchgate.net

The primary function of a surfactant is to reduce the surface tension of a liquid, typically water, or the interfacial tension between two immiscible liquids. The effectiveness of a surfactant is also judged by the extent to which it can lower the surface tension (γ).

Research into the surface tension properties of 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride has demonstrated its capability as a powerful surface-active agent. researchgate.net The study measured the surface tension at the critical micelle concentration (γcmc) and the minimum surface tension (γmin) the surfactant could achieve. These values indicate a significant reduction in the surface tension of water, making it an effective surfactant. researchgate.net

| Derivative Compound | Surface Tension Parameter | Value (mN/m) |

| 3-Chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride | Surface Tension at CMC (γcmc) | 30.38 |

| 3-Chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride | Minimum Surface Tension (γmin) | 27.4 |

Data sourced from a study on the preparation and surface activities of 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride. researchgate.net

Analytical Chemistry and Characterization Techniques for 3 Chloro 2 Hydroxypropyl Acetate

Chromatographic Methods for Analysis and Purity Assessment

Chromatography is a powerful tool for separating and analyzing the components of a mixture. In the context of 3-chloro-2-hydroxypropyl acetate (B1210297), different chromatographic techniques are utilized to assess its purity, study reaction kinetics, and separate its enantiomers.